2-Bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid
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Overview
Description
2-Bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a bromo-substituted pyrrole with a thioamide, followed by cyclization to form the thiazole ring . The reaction conditions often require the use of a strong base and an appropriate solvent to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures and solvents to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
2-Bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound is used in studies to understand its biological activities and potential as a drug candidate.
Industrial Applications: It is used in the synthesis of more complex molecules that have industrial significance.
Mechanism of Action
The mechanism of action of 2-Bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
4H-Pyrrolo[2,3-d]thiazole-5-carboxylic acid: A similar compound without the bromine substitution.
2-Chloro-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid: A compound with a chlorine atom instead of bromine.
2-Fluoro-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid: A compound with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-Bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid imparts unique reactivity and properties compared to its analogs. This makes it a valuable compound for the synthesis of specific derivatives that may have enhanced biological or chemical properties .
Properties
Molecular Formula |
C6H3BrN2O2S |
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Molecular Weight |
247.07 g/mol |
IUPAC Name |
2-bromo-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid |
InChI |
InChI=1S/C6H3BrN2O2S/c7-6-9-4-3(12-6)1-2(8-4)5(10)11/h1,8H,(H,10,11) |
InChI Key |
WCZNVPKYFZOGMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=C1SC(=N2)Br)C(=O)O |
Origin of Product |
United States |
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